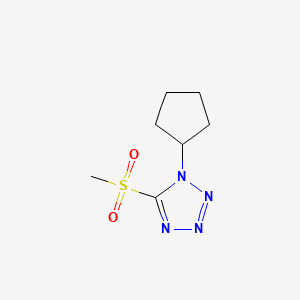

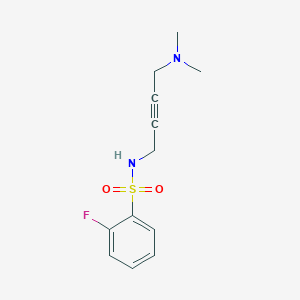

1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is an organic compound with the CAS Number: 1152878-96-0 . It has a molecular weight of 216.26 . The IUPAC name for this compound is 1-cyclopentyl-5-(methylsulfonyl)-1H-tetraazole .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as this compound, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of this compound contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, and 1 sulfone .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is involved in various chemical reactions and synthesis processes. Rao and Lwowski (1980) described the reaction of 5-alkoxytetrazoles with methanesulfonyl chloride, highlighting the occurrence of this reaction at the 1-position of the tetrazole. This finding contrasts with the more common 2-acyl derivatives formation in 5-substituted tetrazoles, demonstrating the compound's unique reactivity (Rao & Lwowski, 1980). Similarly, Hossein, Fatemeh, and Mohsen (2013) found that methanesulfonic acid efficiently catalyzes the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, showcasing the compound's role in facilitating the synthesis of various tetrazole derivatives (Hossein, Fatemeh, & Mohsen, 2013).

Crystallography and Structural Studies

The compound's structural characteristics have been a focus in crystallography and molecular docking studies. Al-Hourani et al. (2015) determined the X-ray crystal structure of related tetrazole derivatives, providing insights into their molecular arrangements and interactions, relevant to understanding the structural properties of similar compounds (Al-Hourani et al., 2015).

Catalyst in Chemical Synthesis

The compound also serves as a catalyst or a component in the synthesis of various chemicals. Aali, Gholizadeh, and Noroozi-Shad (2022) demonstrated the use of a related ionic liquid catalyst for synthesizing 5-substituted 1H-tetrazole derivatives. This represents an application of the compound in green chemistry and efficient synthesis processes (Aali, Gholizadeh, & Noroozi-Shad, 2022). Ghasemzadeh and Akhlaghinia (2017) also highlighted its application in the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, showcasing its role in facilitating rapid and efficient chemical reactions (Ghasemzadeh & Akhlaghinia, 2017).

Biological Research Applications

In biological research, Chen et al. (2017) investigated a heteroaromatic alkylsulfone derivative, showcasing its potential as a selective and reactive blocking reagent in biological applications, indicating the compound's relevance in biochemical studies (Chen et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

1-cyclopentyl-5-methylsulfonyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2S/c1-14(12,13)7-8-9-10-11(7)6-4-2-3-5-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNQLXAODYTLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=NN1C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3014474.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)